molecular formula C10H15F3N2O4 B1374844 azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate CAS No. 1361111-61-6

azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate

Cat. No.: B1374844
CAS No.: 1361111-61-6
M. Wt: 284.23 g/mol
InChI Key: FKKFYQFBVRGFBN-UHFFFAOYSA-N
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Description

Azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate is a chemical building block of high interest in medicinal chemistry and drug discovery research. The azetidine ring is a valuable saturated heterocycle often used as a scaffold or a bioisostere for other functional groups to optimize the physicochemical and pharmacological properties of drug candidates. The morpholino group and the methanone linker in its structure make it a versatile precursor for the synthesis of more complex molecules. Compounds featuring the azetidin-3-yl(morpholino)methanone core are frequently explored in the development of targeted therapeutics, and this trifluoroacetate salt form offers enhanced solubility and stability for handling and storage in various experimental settings. As with many advanced intermediates, it is commonly utilized in organic synthesis, particularly in cross-coupling reactions and as a key subunit in structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

azetidin-3-yl(morpholin-4-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKFYQFBVRGFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361111-61-6
Record name 4-(azetidine-3-carbonyl)morpholine; trifluoroacetic acid
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Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate is primarily explored for its potential applications in medicinal chemistry:

  • Drug Development : The compound serves as a scaffold for the development of novel pharmaceuticals due to its ability to interact with biological targets. It has been investigated for its inhibitory effects on specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.

Organic Synthesis

In organic chemistry, this compound acts as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Heterocycles : The unique structure allows for the formation of various heterocyclic compounds through cyclization reactions, which are crucial in drug discovery.
  • Catalysis : Its ability to participate in catalytic reactions positions it as a useful catalyst in organic transformations.

Biochemical Research

The compound's role extends into biochemical research where it aids in understanding enzyme mechanisms:

  • Enzyme Inhibition Studies : Researchers utilize this compound to study its effects on enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Material Science

The trifluoroacetate moiety endows the compound with unique properties that can be exploited in material science:

  • Specialty Chemicals Production : It can be used in the synthesis of specialty chemicals with tailored properties for industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted on derivatives of azetidin-3-yl(morpholino)methanone revealed promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the morpholine ring enhanced efficacy and selectivity.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes demonstrated that azetidin-3-yl(morpholino)methanone could effectively inhibit enzyme activity related to cancer metabolism. This finding opens avenues for developing targeted cancer therapies.

Case Study 3: Synthesis Pathways

A comprehensive analysis of synthetic pathways utilizing azetidin-3-yl(morpholino)methanone highlighted its versatility as a precursor for synthesizing complex organic compounds. Various methods were optimized to enhance yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoroacetate Salts

The trifluoroacetate group is a recurring motif in medicinal and agrochemical chemistry. Key comparisons include:

Compound Name Core Structure Key Differences Potential Impact on Properties
3-Amino-2,6-piperidinedione 2,2,2-trifluoroacetate Piperidinedione (6-membered ring) Larger, less strained ring vs. azetidine Higher conformational flexibility
(6-Aminopyridin-3-yl)(morpholino)methanone Pyridine-morpholine hybrid Aromatic pyridine vs. azetidine Enhanced π-π stacking potential
(S)-Methyl...trifluoroacetate Complex peptide-like backbone Peptidic substituents vs. small heterocycles Altered bioavailability and target binding
  • Azetidine vs. Piperidine/Pyridine : The 4-membered azetidine ring introduces significant ring strain, which may enhance reactivity or alter binding kinetics compared to larger heterocycles like piperidine or pyridine .
  • Morpholino Group: The morpholino moiety’s electron-donating properties can improve solubility and serve as a bioisostere for other amine-containing groups, as seen in ’s peptidomimetic compounds .

Functional Analogues in Agrochemicals

While the primary evidence focuses on pharmaceuticals, trifluoroacetate derivatives also appear in pesticides. For example, CGA 279202 () and triflusulfuron methyl ester () incorporate trifluoromethyl groups for enhanced stability and lipophilicity . However, these agrochemicals lack the azetidine-morpholine scaffold, limiting direct comparability.

Research Findings and Implications

  • Synthetic Utility: The use of TFA in synthesizing structurally complex salts (e.g., ) underscores its role in stabilizing reactive intermediates, a strategy likely applicable to azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate .
  • Physicochemical Properties : Trifluoroacetate salts generally exhibit improved aqueous solubility compared to free bases, critical for in vivo applications. However, the azetidine ring’s strain may reduce metabolic stability relative to piperidine analogues .

Biological Activity

Azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate (CAS No. 1361111-61-6) is a synthetic compound notable for its potential biological activity. This compound features an azetidine ring and a morpholine moiety, which contribute to its unique chemical properties. The trifluoroacetate group enhances its stability and solubility in various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H15F3N2O4
  • Molecular Weight : 284.23 g/mol
  • IUPAC Name : azetidin-3-yl(morpholin-4-yl)methanone; 2,2,2-trifluoroacetic acid

Synthesis

The synthesis involves the reaction of azetidine-3-carbonyl chloride with morpholine in the presence of a base, followed by treatment with trifluoroacetic acid to form the trifluoroacetate salt. This method allows for the efficient production of the compound with high purity.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit potential anticancer properties. For instance, research on related azetidinone derivatives has shown efficacy against human breast cancer cell lines (MCF-7 and SKBR3) by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This characteristic can be exploited for therapeutic applications targeting diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties .

The mechanism of action likely involves interaction with molecular targets such as enzymes or receptors that play crucial roles in cellular processes. The trifluoroacetate group may enhance the lipophilicity of the compound, facilitating its penetration into cells and subsequent biological effects.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various azetidinone derivatives on breast cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways. The findings suggest that modifications to the azetidine structure can enhance biological activity .

Case Study 2: Enzyme Inhibition

Research involving similar azetidine compounds has indicated their potential as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. Inhibiting MAGL can lead to increased levels of endocannabinoids, which are associated with pain relief and anti-inflammatory effects .

Comparative Analysis with Related Compounds

Compound NameStructure FeatureBiological Activity
Azetidine-3-carbonyl chloridePrecursor for synthesisIntermediate
MorpholineContributes to solubilityEnhances biological activity
Trifluoroacetic acidStabilizes compoundImproves pharmacokinetics

Q & A

Q. What methodologies are recommended for optimizing the synthesis route of azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate?

Methodological Answer: Optimizing synthesis requires integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, the ICReDD approach uses computational predictions to narrow down optimal reaction conditions (e.g., solvent, temperature, catalyst), followed by iterative experimental testing. This reduces trial-and-error inefficiencies and accelerates reaction development . Additionally, leveraging known procedures for analogous compounds (e.g., trifluoromethyl-substituted intermediates) can guide stepwise functionalization of the azetidine and morpholino moieties .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To verify the azetidine ring conformation, morpholino substitution, and trifluoroacetate counterion presence.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural elucidation.
  • FT-IR Spectroscopy : To identify carbonyl (C=O) and trifluoroacetate (CF₃) vibrational modes. Cross-referencing with synthetic intermediates (e.g., trifluoromethylphenyl derivatives) ensures consistency in spectral assignments .

Q. How can researchers efficiently purify this compound from reaction mixtures?

Methodological Answer: Membrane separation technologies (e.g., nanofiltration) or chromatographic methods (e.g., reverse-phase HPLC) are effective for isolating polar, trifluoroacetate-containing compounds. Pre-purification via acid-base extraction can remove unreacted morpholino or azetidine precursors. For scale-up, centrifugal partition chromatography (CPC) offers high recovery rates while avoiding silica gel adsorption issues .

Q. What protocols assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

  • Temperature Gradients (e.g., 4°C, 25°C, 40°C) over 1–6 months.
  • Humidity Control (e.g., 40–75% RH) to evaluate hygroscopicity.
  • Light Exposure (UV/visible) to detect photodegradation. Monitor degradation via HPLC-MS and compare against stability data for structurally related trifluoroacetate salts .

Advanced Research Questions

Q. How can contradictions between computational reaction predictions and experimental yields be resolved?

Methodological Answer: Implement a feedback loop where experimental results (e.g., low yields due to side reactions) are used to refine computational models. For instance, recalibrate quantum chemical calculations with empirical activation energies or solvation effects. ICReDD’s approach combines machine learning to identify overlooked variables (e.g., steric hindrance in the azetidine ring) and iteratively update reaction databases .

Q. What mechanistic insights explain the reactivity of the trifluoroacetate group in nucleophilic environments?

Methodological Answer: The electron-withdrawing trifluoroacetate group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Use density functional theory (DFT) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots). For example, studying analogous compounds like 3-(trifluoromethylphenyl)propionic acid reveals how steric and electronic effects influence reaction pathways .

Q. How do solvent polarity and proticity affect the compound’s reactivity in coupling reactions?

Methodological Answer: Screen solvents using a design-of-experiments (DoE) framework:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance solubility but may promote trifluoroacetate dissociation.
  • Nonpolar Solvents (e.g., toluene): Favor neutral species but reduce reaction rates. Correlate solvent parameters (e.g., Kamlet-Taft) with reaction outcomes (yield, selectivity) to identify optimal conditions. Evidence from trifluoromethylpyridine derivatives suggests dichloromethane balances polarity and stability .

Q. What strategies identify degradation products during long-term stability studies?

Methodological Answer: Combine LC-MS/MS with high-resolution mass spectrometry to detect trace degradation products. For example, hydrolysis of the trifluoroacetate group generates trifluoroacetic acid, which can be quantified via ion chromatography. Compare with degradation pathways of structurally similar compounds, such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, to predict and validate degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate
Reactant of Route 2
azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate

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